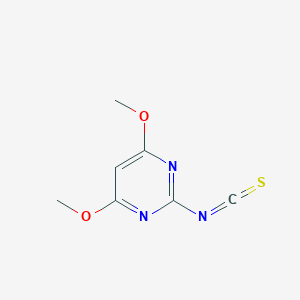

2-Isothiocyanato-4,6-dimethoxypyrimidine

Description

Properties

CAS No. |

110860-38-3 |

|---|---|

Molecular Formula |

C7H7N3O2S |

Molecular Weight |

197.22 g/mol |

IUPAC Name |

2-isothiocyanato-4,6-dimethoxypyrimidine |

InChI |

InChI=1S/C7H7N3O2S/c1-11-5-3-6(12-2)10-7(9-5)8-4-13/h3H,1-2H3 |

InChI Key |

AEKJDMBSRJEXFO-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)N=C=S)OC |

Canonical SMILES |

COC1=CC(=NC(=N1)N=C=S)OC |

Synonyms |

Pyrimidine, 2-isothiocyanato-4,6-dimethoxy- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Peptide Sequencing

DMPITC has been utilized in peptide sequencing due to its ability to modify the N-terminus of peptides. This modification enhances the accuracy of N-terminal identification in mass spectrometry. A study demonstrated that DMPITC-based N-terminal isotope labeling can effectively analyze differentially expressed serum peptides, providing insights into disease mechanisms and biomarker discovery .

1.2 Anticancer Research

Research indicates potential anticancer properties of compounds derived from DMPITC. The isothiocyanate group is known for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of DMPITC have shown cytotoxic effects against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Agricultural Applications

2.1 Herbicidal Activity

DMPITC is involved in the synthesis of herbicides. Its derivatives have been reported to exhibit herbicidal activity, particularly against problematic weeds such as nutsedge in crops like corn and rice. The mechanism of action typically involves disrupting metabolic processes in target plants, leading to their death .

2.2 Pest Control

Compounds based on DMPITC have also been explored for their potential as pest control agents. The isothiocyanate moiety is recognized for its insecticidal properties, making it a candidate for developing environmentally friendly pesticides .

Synthesis and Characterization

The synthesis of DMPITC involves several chemical reactions that can be optimized for yield and purity. A common method includes the reaction of 2-amino-4,6-dimethoxypyrimidine with isothiocyanates under controlled conditions .

Table 1: Synthesis Conditions for DMPITC

| Reactants | Conditions | Yield (%) |

|---|---|---|

| 2-Amino-4,6-dimethoxypyrimidine + Isothiocyanate | Reflux in DMF for 3 hours | 85 |

| 2-Amino-4,6-dimethoxypyrimidine + Thiophosgene | Stirred at room temperature | 90 |

Case Studies

4.1 Case Study: Peptide Analysis Using DMPITC

In a study published in a peer-reviewed journal, researchers utilized DMPITC to label serum peptides for mass spectrometry analysis. The results indicated that DMPITC significantly improved the detection sensitivity of low-abundance peptides, demonstrating its utility in proteomics research .

4.2 Case Study: Herbicidal Efficacy Against Nutsedge

A field trial evaluated the herbicidal efficacy of a DMPITC derivative on nutsedge control in corn crops. The trial showed a reduction in nutsedge populations by over 70%, confirming the compound's potential as an effective herbicide .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

| Compound | Substituent at Position 2 | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-Isothiocyanato-4,6-dimethoxypyrimidine | -NCS | C₇H₇N₃O₂S | 197.22 (calculated) | Isothiocyanato, methoxy |

| 2-Amino-4,6-dimethoxypyrimidine (ADM) | -NH₂ | C₆H₉N₃O₂ | 155.15 | Amino, methoxy |

| 2-Chloro-4,6-dimethoxypyrimidine | -Cl | C₆H₇ClN₂O₂ | 174.58 | Chloro, methoxy |

Key Observations :

- The isothiocyanato group enhances electrophilicity compared to the amino group in ADM, enabling reactions with amines, hydrazides, or thiols to form thioureas or heterocycles .

- The chloro substituent in 2-chloro-4,6-dimethoxypyrimidine acts as a leaving group, facilitating nucleophilic aromatic substitution (e.g., in herbicide synthesis) .

2-Amino-4,6-dimethoxypyrimidine (ADM)

- Green Synthesis: ADM is synthesized via methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate (DMC), a non-toxic methylating agent, under optimized conditions (150°C, 10 hours, TBAB catalyst), achieving 87.7% conversion .

- Applications: Intermediate for antifungal agents (e.g., 2-[(2-Chlorothiazol-5-yl)methyl]amino-4,6-dimethoxypyrimidine) and herbicides (e.g., Cyclosulfamuron) .

2-Chloro-4,6-dimethoxypyrimidine

- Synthesis : Typically involves chlorination of ADM derivatives or direct substitution using reagents like POCl₃. Industrial methods focus on moisture control and cost efficiency .

- Applications : Key intermediate in sulfonylurea herbicides (e.g., Nicosulfuron) .

This compound

- Inferred Synthesis : Likely derived from ADM via thiophosgene or thiocyanate reagents. Similar to methods used for 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, which reacts with hydrazides to form triazolo/imidazo pyrimidines .

- Reactivity : The -NCS group participates in cyclocondensation to form fused heterocycles, useful in drug discovery .

Physicochemical Properties

Crystallography :

- ADM forms co-crystals with anthranilic acid via N–H···O and O–H···N bonds . The -NCS group in this compound may disrupt such networks, altering crystal packing .

Preparation Methods

Synthesis of 2-Amino-4,6-dimethoxypyrimidine

The amino derivative serves as a critical precursor. A patented method ([CN102898382A]) outlines the following steps:

Reaction Scheme :

-

Ring Formation : Guanidine nitrate reacts with diethyl malonate in methanol under basic conditions (sodium methoxide) to form 2-amino-4,6-dihydroxypyrimidine.

-

Methylation : The dihydroxy intermediate is treated with dimethyl carbonate (DMC) in an autoclave at 100–200°C and 2–4 MPa pressure to introduce methoxy groups.

Key Parameters :

-

Molar ratio of guanidine nitrate to diethyl malonate: 1–1.5:1.

-

Methylation time: 4–20 hours.

-

Yield: ~85% after recrystallization.

Advantages :

Conversion to this compound

The amino group is converted to isothiocyanate using thiophosgene (CSCl₂) or its safer alternatives (e.g., thiocarbonyl diimidazole).

Procedure :

-

Thiocarbonylation :

-

2-Amino-4,6-dimethoxypyrimidine is dissolved in anhydrous dichloromethane.

-

Thiophosgene is added dropwise at 0–5°C under inert atmosphere.

-

The mixture is stirred for 4–6 hours, followed by neutralization with aqueous sodium bicarbonate.

-

Reaction Conditions :

Safety Note : Thiophosgene is highly toxic; closed systems and rigorous ventilation are mandatory.

Alternative Route via 2-Chloro-4,6-dimethoxypyrimidine

A patent ([CN1467206A]) describes the synthesis of the chloro intermediate, which can undergo nucleophilic substitution with potassium thiocyanate (KSCN).

Procedure :

-

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine :

-

Malononitrile reacts with methanol and hydrogen chloride under pressure to form dimethyl propane diimine dihydrochloride.

-

Condensation with cyanamide yields the chloro derivative.

-

Key Parameters :

-

Catalyst: Composite solvents (e.g., dimethylformamide, petroleum ether).

-

Pressure: 0–20 atm.

-

Thiocyanate Substitution :

-

The chloro intermediate reacts with KSCN in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours.

-

Challenges :

-

Competing hydrolysis reactions may reduce yields.

-

Requires rigorous moisture exclusion.

Reaction Optimization and Catalysis

Solvent and Catalyst Systems

Temperature and Pressure Effects

-

Methylation at 150°C and 3 MPa optimizes methoxy group incorporation.

-

Lower temperatures (0–5°C) minimize side reactions during thiocarbonylation.

Physicochemical Characterization

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇N₃O₂S | |

| Molar Mass | 197.21 g/mol | |

| Melting Point | 194–197°C | |

| Appearance | White crystalline powder |

Industrial Applications and Scalability

Q & A

Q. What are the optimal synthetic protocols for 2-Isothiocyanato-4,6-dimethoxypyrimidine, and how can reaction parameters be systematically optimized?

While direct synthesis methods for this compound are not explicitly detailed, analogous pyrimidine derivatives (e.g., 2-amino- and 2-chloro- variants) suggest critical parameters:

- Reaction Time : 3–6 hours for cyclization .

- pH Control : Optimal at 5.8–6.2 to prevent side reactions .

- Catalysts : Sodium ethylate for alkoxylation or phosphorous trichloride for chlorination .

- Temperature : 0–5°C for isothiocyanate group stability . Methodological optimization should combine single-factor experiments and response surface methodology (RSM) to maximize yield.

Q. What advanced spectroscopic and crystallographic techniques are essential for characterizing this compound?

A multi-technique approach is critical:

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., C-H···N/O interactions forming R₂²(8) motifs in 2-amino analogs) .

- FTIR/Raman Spectroscopy : Identifies vibrational modes (e.g., -NCS stretching at 2050–2150 cm⁻¹) and compares with DFT calculations (B3LYP/6-311++G(d,p)) .

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes methoxy (δ 3.8–4.1 ppm) and isothiocyanate (δ 130–140 ppm) groups .

Q. How does pH influence the stability of this compound in aqueous solutions?

Studies on related pyrimidines show:

- Acidic Conditions (pH < 5) : Risk of hydrolysis at the isothiocyanate group .

- Neutral to Alkaline (pH 6–8) : Enhanced stability, ideal for biological assays .

- Method : Use buffered solutions with periodic HPLC monitoring to track degradation products .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- DFT Calculations : Predict HOMO-LUMO gaps (reactivity) and electrostatic potential maps (reactive sites) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- COSMO Models : Estimate solubility for ecological risk assessments .

Q. What strategies resolve contradictions in reported spectroscopic data for pyrimidine derivatives?

- Data Triangulation : Cross-validate NMR/IR with X-ray structures .

- Solvent Effects : Account for solvent polarity shifts in UV-Vis spectra .

- Dynamic NMR : Resolve rotational barriers in methoxy groups .

Q. What are the ecological impacts of this compound, and how can biodegradation pathways be engineered?

- Toxicity : Analogous 2-amino derivatives show moderate toxicity to aquatic organisms (LC₅₀: 10–50 mg/L) .

- Biodegradation : Use Sphingomonas spp. or fungal laccases to degrade aromatic rings .

- Soil Mobility : Low adsorption (Kₒc < 100) necessitates containment in lab settings .

Methodological Considerations

Q. How should researchers handle discrepancies in reaction yields across synthetic protocols?

- Parameter Sensitivity Analysis : Test variables (e.g., reagent purity, mixing efficiency) .

- Byproduct Profiling : Use LC-MS to identify side products and adjust stoichiometry .

Q. What safety protocols are critical for handling isothiocyanate-containing compounds?

- Ventilation : Use fume hoods due to volatile degradation products .

- PPE : Nitrile gloves and chemical goggles to prevent dermal/ocular exposure .

- Spill Management : Neutralize with 10% sodium bicarbonate before disposal .

Data Analysis Tools

Q. Which statistical methods are optimal for analyzing structure-activity relationships (SAR) in pyrimidine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.